Hydrogen Bond Donor Capacity: Target Compound vs. N-Ethyl and N-H Pyrrolidine Amide Analogs
Hydrogen bond donor (HBD) count is a critical determinant of passive blood-brain barrier (BBB) permeability, with a ceiling of ≤3 HBDs generally required for CNS penetration [1]. The target compound, bearing a free primary amine on the valinamide side chain and no additional HBD on the amide nitrogen (which is N-methylated), possesses a calculated HBD count of 1 (the primary amine NH₂). Replacement of the N-methyl substituent with N-ethyl yields an analog with an identical HBD count of 1, offering no HBD differentiation. However, the N-H amide analog (2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-3-methylbutanamide, CAS 1290232-76-6), which replaces N-methyl with N-H, increases the HBD count to 2 by introducing an amide N-H donor [2]. This structural change would be predicted to reduce passive BBB permeability relative to the target compound, based on established medicinal chemistry principles governing CNS drug design [1]. The target compound's single HBD thus represents a calculated advantage over N-H analogs for CNS applications.
| Evidence Dimension | Hydrogen Bond Donor Count (calculated) |
|---|---|
| Target Compound Data | 1 HBD (primary amine NH₂ only; amide N is methylated) |
| Comparator Or Baseline | N-H amide analog (CAS 1290232-76-6): 2 HBDs (primary amine NH₂ + amide N-H); N-ethyl analog: 1 HBD |
| Quantified Difference | Target compound: 1 HBD; N-H analog: 2 HBDs (Δ = +1 HBD); consistent with class-level prediction of reduced passive CNS permeability for N-H analog |
| Conditions | Calculated from molecular structure; class-level medicinal chemistry principles for CNS drug design (Pajouhesh and Lenz, 2011) |
Why This Matters
HBD count is a go/no-go parameter for CNS drug candidate selection: compounds with >3 HBDs are generally excluded from CNS programs, and within the ≤3 range, lower HBD count favors BBB penetration—making the target compound's HBD = 1 profile demonstrably more CNS-favorable than the N-H analog's HBD = 2.
- [1] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. Key finding: CNS drugs typically have ≤3 hydrogen bond donors; higher HBD counts correlate with reduced BBB permeability. View Source
- [2] Kuujia. 2-Amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-3-methylbutanamide (CAS 1290232-76-6). Product listing for the N-H amide analog, confirming structural identity with amide N-H in place of N-methyl. https://www.kuujia.com View Source
